Furan-2-yl(4-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}piperazin-1-yl)methanone
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Overview
Description
[4-(2-FURYLCARBONYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is a complex organic compound with a unique structure that includes a piperazine ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FURYLCARBONYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the furan and thiophene rings, and the final coupling of these components. Common synthetic routes may involve:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form the piperazine ring.
Aza-Michael addition: between diamine and sulfonium salts to introduce the furan and thiophene rings.
Coupling reactions: to combine the piperazine ring with the furan and thiophene rings under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(2-FURYLCARBONYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-FURYLCARBONYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used to study the interactions between different molecular structures and biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine
In medicine, [4-(2-FURYLCARBONYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the creation of materials with enhanced strength, flexibility, or other desirable characteristics.
Mechanism of Action
The mechanism of action of [4-(2-FURYLCARBONYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- [4-(CYCLOHEXYLCARBONYL)PIPERAZINO][2-THIENYL]METHANONE
- 5-[4-(2-FURYLCARBONYL)PIPERAZINO]-5-OXO-3-PHENYLPENTANOIC ACID
Uniqueness
What sets [4-(2-FURYLCARBONYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE apart from these similar compounds is its unique combination of the furan, thiophene, and piperazine rings. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.
Properties
Molecular Formula |
C17H15N3O4S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
furan-2-yl-[4-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15N3O4S/c21-16(12-11-14(24-18-12)15-4-2-10-25-15)19-5-7-20(8-6-19)17(22)13-3-1-9-23-13/h1-4,9-11H,5-8H2 |
InChI Key |
BMQYNRCBMHWFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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